molecular formula C12H17ClN2O B13235915 N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B13235915
M. Wt: 240.73 g/mol
InChI Key: BOYNELRZIHUPGK-UHFFFAOYSA-N
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Description

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS: 742668-24-2) is a tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₂H₁₆N₂O·HCl and a molecular weight of 204.27 g/mol (freebase) . This compound belongs to a class of small molecules investigated for their pharmacological properties, particularly as kappa opioid receptor (KOR) antagonists . Its structure features a tetrahydroisoquinoline core substituted with an ethyl carboxamide group and a hydrochloride salt to enhance solubility.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11;/h3-6,11,14H,2,7-8H2,1H3,(H,13,15);1H

InChI Key

BOYNELRZIHUPGK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1.Cl

Origin of Product

United States

Preparation Methods

Preparation of Isoquinoline Core

  • Starting Materials : The synthesis often begins with commercially available compounds that can be converted into the isoquinoline core. This may involve reactions such as cyclization or condensation reactions to form the isoquinoline ring.

  • Chiral Resolution or Asymmetric Synthesis : To introduce chirality at the 3-position, techniques such as chiral resolution using chiral acids or asymmetric synthesis using chiral catalysts are employed. This step is crucial for obtaining the desired stereoisomer.

Introduction of Ethyl Group and Carboxamide Functionality

  • Alkylation : The isoquinoline core is then alkylated with an ethyl group. This can be achieved through nucleophilic substitution reactions using ethyl halides or ethylating agents.

  • Carboxamide Formation : The carboxamide group is introduced by reacting the isoquinoline derivative with a suitable carboxylic acid or its derivatives (e.g., acid chlorides) in the presence of a base.

Hydrochloride Salt Formation

The final step involves converting the free base of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide into its hydrochloride salt. This is typically done by reacting the compound with hydrochloric acid in a suitable solvent.

Analysis of Preparation Methods

Step Reaction Conditions Reagents Yield
Isoquinoline Core Formation High temperature, catalysts Commercial starting materials, catalysts Variable
Chiral Resolution/Asymmetric Synthesis Chiral acids or catalysts, controlled conditions Chiral acids or catalysts High specificity
Alkylation Ethyl halides, bases Ethyl halides, bases Good yield
Carboxamide Formation Acid chlorides, bases Acid chlorides, bases High yield
Hydrochloride Salt Formation Hydrochloric acid, solvent Hydrochloric acid Quantitative

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, TBHP, and other cooxidants.

    Reduction: LiAlH4, NaBH4.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydroisoquinoline-3-carboxamide backbone but differ in substituents, stereochemistry, and pharmacological profiles. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Pharmacological Comparison of THIQ-3-Carboxamide Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Key Pharmacological Properties
N-Ethyl-THIQ-3-carboxamide HCl (742668-24-2) C₁₂H₁₆N₂O·HCl 204.27 (freebase) Ethyl group at carboxamide Limited data; structural analog of KOR antagonists
JDTic (N/A) C₂₈H₃₈N₄O₃·HCl 541.12 Piperidinylmethyl, hydroxyphenyl Potent KOR antagonist; oral bioavailability, >28-day duration
Compound 15 HCl (N/A) C₂₀H₂₉N₃O₂·HCl 379.93 Cyclobutylmethyl, 7-hydroxy-THIQ High KOR selectivity (Ki < 1 nM)
N-(Oxan-4-yl)-THIQ-3-carboxamide HCl (1423024-46-7) C₁₅H₂₁ClN₂O₂ 296.79 Oxan-4-yl (tetrahydropyran) substituent No reported activity; structural analog
Compound 8 HCl (N/A) C₂₃H₃₃N₃O₂·HCl 430.99 Cyclohexyl, cyclopropylethyl Moderate KOR affinity (Ki ~5 nM)

Structural Modifications and Pharmacological Impact

N-Ethyl-THIQ-3-Carboxamide HCl
  • Synthesis : Prepared via standard peptide coupling methods using reagents like T3P or HOBt/EDC, similar to other THIQ derivatives .
JDTic
  • Substituents : Incorporates a piperidinylmethyl group and 3-hydroxyphenyl moiety, contributing to high KOR selectivity (Ki < 0.1 nM) and prolonged duration of action (>28 days post-administration) .
Compound 15 HCl
  • Substituents: A 7-hydroxy-THIQ core and cyclobutylmethyl group enhance hydrogen bonding and steric fit within the KOR binding pocket, achieving sub-nanomolar affinity .
  • Synthesis : Uses Boc-protected intermediates and T3P-mediated coupling, yielding high purity (>95%) .
N-(Oxan-4-yl)-THIQ-3-Carboxamide HCl
  • Substituents : The tetrahydropyran (oxan-4-yl) group increases polarity, likely reducing CNS penetration compared to the ethyl analog .

Pharmacokinetic and Physicochemical Properties

Melting Points and Stability
  • JDTic: No reported melting point, but its long-acting nature suggests stable pharmacokinetics .
Hydrochloride Salts

All compared compounds are hydrochloride salts to improve aqueous solubility. For example:

  • Compound 15 HCl: Solubility >10 mg/mL in methanol, suitable for intravenous formulations .
  • N-Ethyl-THIQ-3-Carboxamide HCl : Solubility data unavailable but expected to follow trends of similar THIQ derivatives .

Analytical Data

  • NMR/LC-MS : All compounds are characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity (>95%) .
  • Chiral Purity : Stereochemistry (e.g., 3R configuration in JDTic) is verified via chiral HPLC .

Biological Activity

N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2OHClC_{12}H_{16}N_{2}O\cdot HCl and a molecular weight of approximately 240.73 g/mol. Its structure features an N-ethyl group and a carboxamide functional group, which may influence its biological activity compared to other THIQ derivatives.

Compound NameMolecular FormulaKey Features
This compoundC12H16N2OHClC_{12}H_{16}N_{2}O\cdot HClContains N-ethyl and carboxamide groups
1,2,3,4-Tetrahydroisoquinoline-3-carboxamideC10H12N2OC_{10}H_{12}N_{2}OLacks the N-ethyl group
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochlorideC12H16ClNO2C_{12}H_{16}ClNO_{2}Contains an ethyl ester instead of a carboxamide

Antimicrobial Properties

Recent studies have highlighted the promising antibacterial activity of this compound against various strains of bacteria. In particular:

  • Escherichia coli : The compound demonstrated significant antimicrobial activity against E. coli strains.
  • MTCC 443 and MTCC 1688 : It showed potent antibacterial effects against these specific strains as well .

These findings suggest that this compound could be developed as a potential antibacterial agent.

The mechanism through which N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exerts its effects appears to involve:

  • Binding Interactions : Computational studies indicate significant binding affinities with bacterial DNA gyrase, a target for many antibacterial drugs. This interaction is crucial for inhibiting bacterial DNA replication .

Study on Antimicrobial Activity

A comprehensive study evaluated the biological activities of various THIQ derivatives including N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. The results indicated:

  • In vitro Testing : The compound was tested against multiple bacterial strains using standard agar diffusion methods.
Bacterial StrainZone of Inhibition (mm)
E. coli MTCC 44320
E. coli MTCC 168822

These results confirm the compound's potential as an effective antimicrobial agent.

Synthesis and Structural Characterization

The synthesis of N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves advanced organic chemistry techniques. The characterization was performed using:

  • NMR Spectroscopy : To confirm the structural integrity and purity.

This emphasizes the importance of rigorous synthesis protocols in developing pharmaceutical compounds.

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